molecular formula C16H14N2O B8555595 4-(6-Methoxynaphthalen-2-yl)pyridin-3-ylamine

4-(6-Methoxynaphthalen-2-yl)pyridin-3-ylamine

Cat. No. B8555595
M. Wt: 250.29 g/mol
InChI Key: QCFNJMQYVVIVJP-UHFFFAOYSA-N
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Patent
US07612114B2

Procedure details

Synthesized from (6-methoxynaphthalen-2-yl)boronic acid and 4-bromo-3-nitropyridine according to an analogous synthetic method to Preparation Example 79, 4-(6-methoxynaphthalen-2-yl)-3-nitropyridine (2.1 g) was used according to an analogous synthetic method to Example 22 to provide the title compound (1.7 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(6-methoxynaphthalen-2-yl)-3-nitropyridine
Quantity
2.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C2C(=CC=1)C=C(B(O)O)C=C2.BrC1C=CN=CC=1[N+]([O-])=O.[CH3:26][O:27][C:28]1[CH:29]=[C:30]2[C:35](=[CH:36][CH:37]=1)[CH:34]=[C:33]([C:38]1[CH:43]=[CH:42][N:41]=[CH:40][C:39]=1[N+:44]([O-])=O)[CH:32]=[CH:31]2>>[CH3:26][O:27][C:28]1[CH:29]=[C:30]2[C:35](=[CH:36][CH:37]=1)[CH:34]=[C:33]([C:38]1[CH:43]=[CH:42][N:41]=[CH:40][C:39]=1[NH2:44])[CH:32]=[CH:31]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=NC=C1)[N+](=O)[O-]
Name
4-(6-methoxynaphthalen-2-yl)-3-nitropyridine
Quantity
2.1 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C1=C(C=NC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.